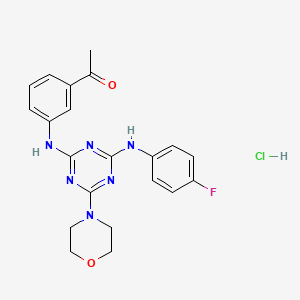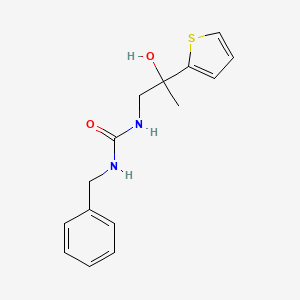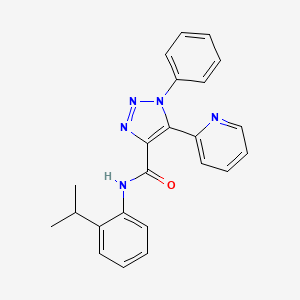
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug . Similarly, novel antipyrine derivatives were synthesized and characterized, including their crystal structures and intermolecular interactions . Another study reported the synthesis of a novel triamine benzamide monomer used to prepare thin-film composite membranes . Additionally, the synthesis and characterization of secondary amide compounds, such as 3-acetoxy-2-methyl-N-(phenyl)benzamide, have been described, highlighting the importance of amide bond formation in these processes .
Molecular Structure Analysis
The molecular structures of benzamide derivatives have been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structures of these compounds, revealing their solid-state arrangements and intermolecular interactions . Density functional theory (DFT) calculations complement these experimental findings, providing insights into the geometrical parameters and electronic properties of the molecules . For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations .
Chemical Reactions Analysis
Benzamide derivatives have been evaluated for their potential as inhibitors in various biological assays. For instance, benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another study identified potent inhibitors of stearoyl-CoA desaturase-1, which are benzamide derivatives with significant biological activity . Additionally, new benzamide and phenylacetamide derivatives were synthesized and evaluated as antimicrobial agents, demonstrating broad-spectrum activity against various microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential applications. The hydrophilicity, membrane morphology, and permeation properties of thin-film composite membranes prepared from a benzamide monomer were characterized, showing improved performance with increased hydrophilicity . Spectroscopic studies, including IR, NMR, and UV-Vis, have been conducted to investigate the properties of these compounds . Thermal analysis has also been used to study the stability and phase transitions of benzamide derivatives .
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c20-19(21,22)17-8-6-16(7-9-17)18(25)23-12-10-15(11-13-24)14-4-2-1-3-5-14/h1-9,15,24H,10-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPKCRNKDRDSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)
![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)





![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)
